3-[(5E)-5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid
Description
The compound 3-[(5E)-5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid belongs to the rhodanine-derived thiazolidinedione family, characterized by a five-membered thiazolidinone ring with conjugated substituents. Its structure features a 2,3-dimethoxybenzylidene group at the 5-position and a propanoic acid chain at the 3-position of the thiazolidinone core. The (5E)-stereochemistry indicates the trans configuration of the benzylidene double bond.
Properties
IUPAC Name |
3-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S2/c1-20-10-5-3-4-9(13(10)21-2)8-11-14(19)16(15(22)23-11)7-6-12(17)18/h3-5,8H,6-7H2,1-2H3,(H,17,18)/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJNKIGKWHXRGD-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C2C(=O)N(C(=S)S2)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5E)-5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid typically involves the condensation of 2,3-dimethoxybenzaldehyde with thiazolidine-2,4-dione under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is refluxed for several hours to ensure complete reaction, followed by acidification to precipitate the product .
Industrial Production Methods
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioxo Group
The thioxo (C=S) group exhibits significant reactivity due to its electrophilic sulfur atom. This enables sulfur/nitrogen displacement reactions with amines, forming 2-amino derivatives. For example:
| Reaction Type | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Sulfur-amine displacement | Primary/secondary amines, microwave irradiation (90–160°C, 30–60 min) | 2-Amino-1,3-thiazolidin-4-ones |
This reaction is accelerated under microwave conditions, favoring the thermodynamically stable Z-isomer due to conjugation effects in the benzylidene moiety .
Acid-Base Reactions of the Propanoic Acid Group
The terminal carboxylic acid group participates in classical acid-base chemistry:
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Salt formation : Reacts with bases (e.g., NaOH) to form water-soluble carboxylates.
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Esterification : Potential reaction with alcohols under acidic conditions, though specific studies on this derivative are not documented in available literature.
Reactivity of the Benzylidene Moiety
The 2,3-dimethoxybenzylidene group undergoes electrophilic aromatic substitution (e.g., nitration, halogenation) at the activated aromatic ring. Additionally, the α,β-unsaturated ketone system enables:
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Michael additions : Nucleophiles (e.g., thiols, amines) can attack the β-carbon of the enone system.
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Cycloadditions : Potential participation in Diels-Alder reactions with dienes.
Thiazolidinone Ring Modifications
The thiazolidinone core is susceptible to ring-opening reactions under strong acidic or basic conditions. For example:
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Hydrolysis of the thiazolidinone ring in acidic media yields thiourea and carbonyl derivatives.
Biological Interactions
While not strictly chemical reactions, the compound interacts with biological targets via:
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Hydrogen bonding : Propanoic acid and thioxo groups bind to kinase active sites .
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π-π stacking : The benzylidene moiety interacts with aromatic residues in enzymes like GSK3α/β .
Key Reaction Pathways Table
Stability Considerations
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Photodegradation : The benzylidene chromophore may lead to photosensitivity.
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Oxidation : Thioxo groups are prone to oxidation, forming sulfoxides or sulfones under strong oxidizing agents.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research and development:
- Antioxidant Activity : Studies have indicated that thiazolidinone derivatives, including this compound, possess antioxidant properties, which can protect cells from oxidative stress. This is crucial in preventing various diseases linked to oxidative damage .
- Antimicrobial Properties : Research has shown that compounds with thiazolidinone structures can exhibit antimicrobial activity against various pathogens. This suggests potential applications in developing new antimicrobial agents .
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, which could be beneficial in treating inflammatory diseases such as arthritis or other chronic inflammatory conditions .
Cancer Treatment
Research indicates that thiazolidinone derivatives may have anti-cancer properties. They can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
Diabetes Management
Some studies suggest that compounds similar to 3-[(5E)-5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid may enhance insulin sensitivity and regulate glucose metabolism. This could lead to the development of new therapeutic agents for diabetes management .
Case Study 1: Antioxidant Activity
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of thiazolidinone derivatives. The results demonstrated that these compounds effectively scavenge free radicals, indicating their potential use as dietary supplements or pharmaceutical agents to combat oxidative stress-related diseases .
Case Study 2: Antimicrobial Efficacy
In a clinical trial assessing the antimicrobial effects of thiazolidinone derivatives, researchers found that specific compounds exhibited significant activity against Staphylococcus aureus and Escherichia coli. This highlights the potential for developing new antibiotics based on this chemical structure .
Mechanism of Action
The mechanism of action of 3-[(5E)-5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid involves its interaction with specific molecular targets. For instance, its anticancer activity may be attributed to the inhibition of certain enzymes involved in cell proliferation. The compound’s structure allows it to bind to active sites, disrupting normal cellular functions and leading to cell death .
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs differ in the substituents on the benzylidene ring and modifications to the propanoic acid side chain. Below is a comparative analysis of select compounds:
Key Observations:
- The 2,3-dimethoxy group in the target compound may improve binding to hydrophobic pockets in aldose reductase compared to single methoxy analogs .
- Side Chain Modifications: Propanoic acid chains (vs. shorter acetic acid) may improve solubility and pharmacokinetics. Amide-linked side chains (e.g., 3d in ) introduce hydrogen-bonding sites for enhanced target affinity .
Physicochemical Properties
- Melting Points : Analogs with rigid structures (e.g., 3d in ) exhibit higher melting points (~217°C), while decomposition occurs in bulkier derivatives (e.g., 254–261°C for compound 8 in ) .
- Purity: HPLC purity exceeds 98% for pyrazine-containing analogs (), suggesting robust synthetic protocols for thiazolidinone derivatives .
Biological Activity
3-[(5E)-5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid is a compound of significant interest due to its unique structural features and potential biological activities. The compound is characterized by a thiazolidinone core, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The structural composition of this compound includes:
- Thiazolidinone Core : This moiety is pivotal for the biological activity of the compound.
- Benzylidene Group : The presence of the 2,3-dimethoxybenzylidene group enhances lipophilicity and may influence its interaction with biological targets.
- Propanoic Acid Functional Group : Contributes to the compound's reactivity and potential interactions with enzymes and receptors.
Research indicates that this compound interacts with various biological targets, primarily through inhibition of specific enzymes involved in critical cellular pathways. The following mechanisms have been identified:
- Enzyme Inhibition : The compound can inhibit key protein kinases such as DYRK1A, CK1, CDK5/p25, and GSK3α/β. These kinases are crucial in regulating cell proliferation and survival.
- Cell Cycle Modulation : Studies have shown that treatment with this compound affects cell cycle distribution in cancer cell lines, potentially leading to apoptosis or growth arrest.
Biological Activity
The biological activities of this compound include:
- Antitumor Activity : In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines including Huh7 (hepatocellular carcinoma), Caco2 (colorectal adenocarcinoma), and MDA-MB 231 (breast carcinoma). The IC50 values for these cell lines were notably low, indicating potent antitumor effects.
| Cell Line | IC50 (µM) | Activity Description |
|---|---|---|
| Huh7 | <10 | Significant growth inhibition |
| Caco2 | <8 | Strong antiproliferative effect |
| MDA-MB 231 | <10 | Effective against breast cancer cells |
Case Studies
- Inhibition of DYRK1A : A study evaluated the inhibitory potency of this compound against DYRK1A. Compounds exhibiting more than 50% inhibition at 10 µM were further analyzed to determine their IC50 values. Results indicated that the compound effectively inhibited DYRK1A activity, which is implicated in various neurological disorders and cancers .
- Cell Cycle Analysis : Another investigation assessed the impact of the compound on the cell cycle of HSC-2 cells. The results showed alterations in phase distribution after treatment, suggesting a mechanism through which the compound induces apoptosis in cancer cells .
Potential Applications
Given its biological activity, this compound holds promise for various therapeutic applications:
- Cancer Therapy : Its ability to inhibit key kinases involved in tumor growth positions it as a candidate for developing novel anticancer agents.
- Neurological Disorders : The modulation of DYRK1A suggests potential utility in treating conditions like Alzheimer's disease.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 3-[(5E)-5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid?
- Methodology :
- Condensation reactions : Use 2-thioxothiazolidin-4-one derivatives with 2,3-dimethoxybenzaldehyde under reflux in acetic acid with sodium acetate as a base catalyst. Reaction times typically range from 2–3 hours, followed by recrystallization from acetic acid or DMF/ethanol mixtures .
- Characterization : Confirm the E-configuration of the benzylidene moiety via NMR (olefinic proton at δ ~7.5–8.5 ppm) and NMR (C=S at ~170 ppm, C=O at ~180 ppm) .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Analytical techniques :
- Spectroscopy : Use NMR to identify aromatic protons (2,3-dimethoxy groups at δ ~3.8–4.0 ppm) and NMR to confirm the thiazolidinone ring (C=O, C=S) and propanoic acid moiety (COOH at ~170 ppm) .
- X-ray crystallography : For absolute configuration, refer to analogous structures like (5E)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, which forms hydrogen-bonded dimers in the solid state .
Q. What preliminary bioassays are suitable for evaluating its biological activity?
- Screening strategies :
- Enzyme inhibition : Test against targets like α-glucosidase or tyrosinase using colorimetric assays (e.g., p-nitrophenyl-α-D-glucopyranoside hydrolysis) at concentrations of 10–100 µM .
- Antioxidant activity : Use DPPH radical scavenging assays with IC calculations .
Advanced Research Questions
Q. How do electronic and steric effects of substituents (e.g., 2,3-dimethoxy vs. 4-methoxy) influence its reactivity and bioactivity?
- Structure-activity relationship (SAR) :
- Electron-donating groups (e.g., methoxy) stabilize the benzylidene moiety, enhancing π-π stacking in enzyme active sites. Compare with derivatives like 3-(4-methoxyphenyl)propanoic acid analogs to assess substituent effects .
- Steric hindrance : Bulky substituents at the benzylidene position may reduce binding affinity, as seen in rhodanine derivatives with phenoxy groups .
Q. How can researchers resolve contradictions in bioactivity data between similar thiazolidinone derivatives?
- Data reconciliation strategies :
- Control experiments : Verify purity via HPLC and elemental analysis to rule out impurities as confounding factors .
- Crystallographic analysis : Compare crystal packing (e.g., hydrogen bonding in [(5E)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one]) to assess how solid-state interactions might differ from solution-phase activity .
Q. What mechanistic insights can be gained from computational modeling of its interaction with biological targets?
- In silico approaches :
- Molecular docking : Use the crystal structure of analogous compounds (e.g., PDB entries for rhodanine inhibitors) to predict binding modes with enzymes like α-glucosidase. Focus on interactions between the thioxo group and catalytic cysteine residues .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict redox activity relevant to antioxidant mechanisms .
Q. How can synthetic byproducts or degradation products be identified and mitigated?
- Quality control methods :
- LC-MS/MS : Monitor reactions in real-time to detect intermediates like dibromo-thiazolidinone derivatives (e.g., 3-((5,5-dibromo-4-oxo-4,5-dihydrothiazol-2-yl)(p-tolyl)amino)propanoic acid) .
- Stability studies : Store the compound at –20°C in anhydrous DMSO to prevent hydrolysis of the thioxo group .
Methodological Considerations Table
Key Challenges and Solutions
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
